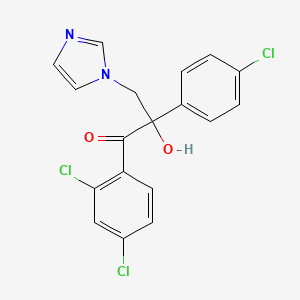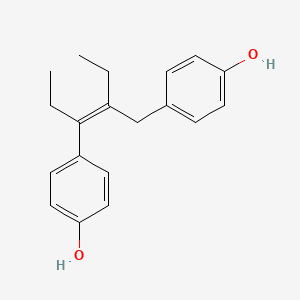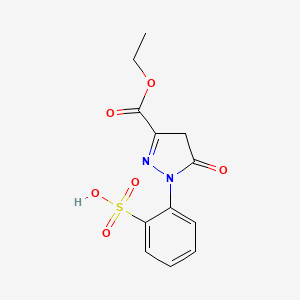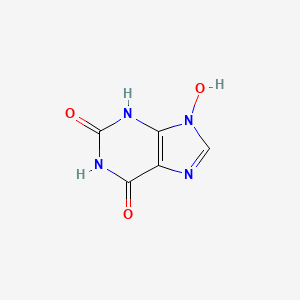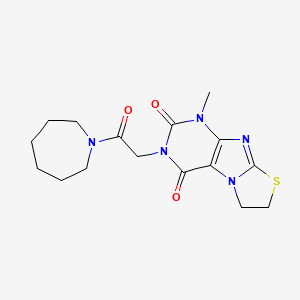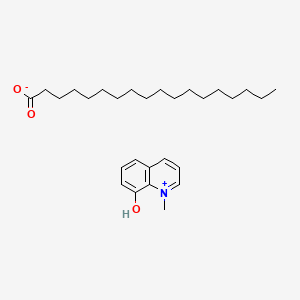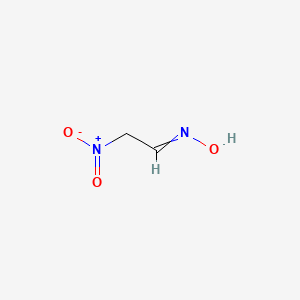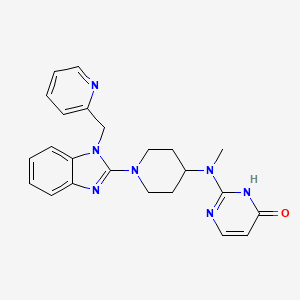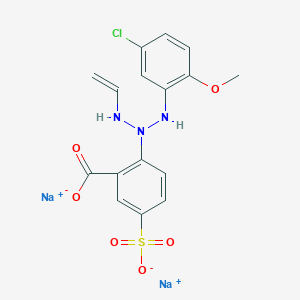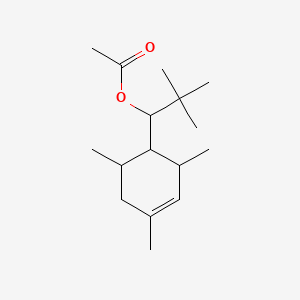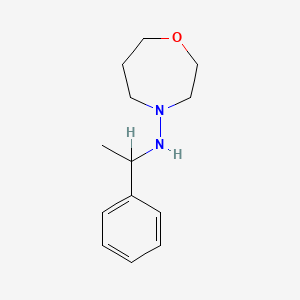
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C3H9K3NO9P3. It is known for its complexing properties and is used in various industrial and scientific applications. This compound is part of the phosphonate family, which is characterized by the presence of phosphonic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction can be represented as follows:
N[CH2PO(OH)2]3+3KOH→C3H9K3NO9P3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced crystallization techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, which is useful in water treatment and industrial cleaning.
Acid-Base Reactions: It can act as a ligand in acid-base reactions, forming stable complexes with both acids and bases.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure the stability of the complexes formed.
Major Products Formed
The major products formed from reactions involving this compound are metal-phosphonate complexes, which have applications in various fields such as water treatment and industrial cleaning.
Applications De Recherche Scientifique
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential use in medical treatments, particularly in the field of bone health and osteoporosis.
Industry: Used in water treatment, industrial cleaning, and as a scale inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to form stable complexes with metal ions. This complexation process is driven by the presence of multiple phosphonic acid groups, which can coordinate with metal ions to form stable chelates. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium nitrilotris(methylene)triphosphonate
- Calcium nitrilotris(methylene)triphosphonate
- Magnesium nitrilotris(methylene)triphosphonate
Uniqueness
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion sequestration is required, such as in water treatment and industrial cleaning.
Propriétés
Numéro CAS |
94021-24-6 |
|---|---|
Formule moléculaire |
C3H9K3NO9P3 |
Poids moléculaire |
413.32 g/mol |
Nom IUPAC |
tripotassium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.3K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
Clé InChI |
CQDMQNNPEXOLIR-UHFFFAOYSA-K |
SMILES canonique |
C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



